[Tyr-Pro-Phe-NH-]2
CAS No.:
Cat. No.: VC14566314
Molecular Formula: C46H53N7O8
Molecular Weight: 832.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C46H53N7O8 |
|---|---|
| Molecular Weight | 832.0 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C46H53N7O8/c47-35(25-31-15-19-33(54)20-16-31)45(60)52-23-7-13-39(52)44(59)50-37(27-30-11-5-2-6-12-30)42(57)51-38(28-32-17-21-34(55)22-18-32)46(61)53-24-8-14-40(53)43(58)49-36(41(48)56)26-29-9-3-1-4-10-29/h1-6,9-12,15-22,35-40,54-55H,7-8,13-14,23-28,47H2,(H2,48,56)(H,49,58)(H,50,59)(H,51,57)/t35-,36-,37-,38-,39-,40-/m0/s1 |
| Standard InChI Key | PMYWZDRRZPJWHV-UNHORJANSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture of Tyr-Pro-Phe-Phe-NH2
Tyr-Pro-Phe-Phe-NH2 (EM-2) is a linear tetrapeptide amide with the sequence H-Tyr-Pro-Phe-Phe-NH2 . Its molecular formula is C29H37N5O5, yielding a molecular weight of 535.6 g/mol . The N-terminal tyrosine residue provides critical pharmacophoric elements: a phenolic hydroxyl group (pKa ≈ 10.1) and a protonated α-amino group (pKa ≈ 8.0) under physiological conditions . Proline at position 2 introduces conformational restraint, while the C-terminal Phe-Phe-NH2 motif participates in hydrophobic interactions with MOR .
Table 1: Key Physicochemical Parameters
| Property | Tyr-Pro-Phe-Phe-NH2 | [Tyr-Pro-Phe-Phe-NH-]2 |
|---|---|---|
| Molecular Formula | C29H37N5O5 | C58H68N10O11 |
| Molecular Weight (g/mol) | 535.6 | 1126.3 |
| LogP (Predicted) | 2.1 | 4.3 |
| H-bond Donors | 5 | 9 |
| H-bond Acceptors | 9 | 18 |
Data derived from PubChem entries .
Dimerization and Structural Implications
The dimeric form [Tyr-Pro-Phe-Phe-NH-]2 (PubChem CID: 44390628) connects two EM-2 units via an undefined linkage in available records, though mass spectrometry confirms a molecular weight of 1126.3 g/mol . This dimerization doubles hydrophobic surface area (ΔSASA ≈ 450 Ų) while potentially restricting conformational mobility critical for receptor engagement .
Synthesis and Analytical Characterization
Solid-Phase Peptide Synthesis (SPPS)
EM-2 is synthesized via Fmoc-SPPS on benzhydrylamine resin, achieving >95% purity after reverse-phase HPLC . Critical steps include:
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Dual coupling of N-methylated phenylalanine to prevent racemization
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TFA cleavage with scavengers (e.g., EDT, water) to preserve tryptophan integrity
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Lyophilization from acetic acid/water to ensure amide protonation
Conformational Analysis via Molecular Dynamics
200 ns MD simulations in explicit solvent (TIP3P water, 0.15 M NaCl) reveal:
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Backbone flexibility: Pro2 enables cis-trans isomerization (ΔG‡ = 12.3 kcal/mol)
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Hydrogen bonding: Transient γ-turns between Tyr1 CO and Phe4 NH (occupancy = 15.9%)
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Aromatic stacking: Phe3-Phe4 edge-to-face interaction (distance = 4.2 ± 0.7 Å)
Pharmacological Profile and Receptor Interactions
Binding Affinity and Selectivity
Radioligand displacement assays using rat brain membranes show:
Table 2: Opioid Receptor Binding Data
| Compound | MOR Ki (nM) | DOR Ki (nM) | Selectivity (MOR/DOR) |
|---|---|---|---|
| EM-2 | 0.74 ± 0.04 | >1000 | >1351 |
| [Tyr-Pro-Phe-Phe-NH-]2 | >1000 | >1000 | N/A |
| Morphine | 1.2 ± 0.3 | 290 ± 45 | 242 |
Functional Activity in Cellular Systems
In CHO-MOR cells, EM-2 exhibits:
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Full agonism (Emax = 92% vs. DAMGO)
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Potency (EC50 = 3.1 nM) comparable to endogenous β-endorphin
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Desensitization resistance (t1/2 = 18.7 min vs. 9.2 min for DAMGO)
Structure-Activity Relationship (SAR) Insights
Conformational Constraints and Activity Loss
Cyclization of Phe3-Phe4 via ethylene bridge (Tyr-Pro-Ψ[CH2NH]Phe-Phe-NH2) results in:
Dimerization Effects on Bioavailability
Despite doubled molecular weight, [Tyr-Pro-Phe-Phe-NH-]2 shows:
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